Comparative Synthetic Efficiency in Catalytic N-H Insertion Reactions
In a head-to-head study on the copper-catalyzed insertion of diazo compounds into N-H bonds, Ethyl 2-(diethylamino)-2-phenylacetate (derived from diethylamine) was synthesized with an ~80% yield, while the morpholine-derived product was obtained in ~99% yield, establishing diethylamine as a moderately efficient substrate in this transformation .
| Evidence Dimension | Synthetic yield in catalytic N-H insertion reaction |
|---|---|
| Target Compound Data | ~80% yield (derived from diethylamine) |
| Comparator Or Baseline | Ethyl 2-morpholinoacetate: ~99% yield (derived from morpholine); Ethyl 2-(4-morpholino)acetate: ~99% yield |
| Quantified Difference | Target compound yield is ~19 percentage points lower than the morpholine-derived analog |
| Conditions | Cu-catalyzed insertion of ethyl diazoacetate into diethylamine, 1:50:50 [cat]:[EDA]:[amine] molar ratio, Chem. Commun. 2002 |
Why This Matters
This data provides an evidence-based benchmark for process chemists, enabling the selection of the correct amine substrate for desired yields and the optimization of synthetic routes when this specific product is required.
